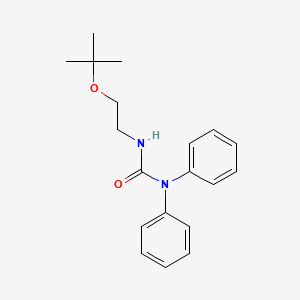

N'-(2-tert-Butoxyethyl)-N,N-diphenylurea

Description

N'-(2-tert-Butoxyethyl)-N,N-diphenylurea is a urea derivative featuring a diphenylurea backbone modified with a tert-butoxyethyl substituent. This compound belongs to a class of N,N-diphenylurea derivatives widely investigated for their structural versatility and biological activity, particularly as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a key immunomodulatory enzyme in cancer therapy . The tert-butoxyethyl group introduces steric bulk and enhanced lipophilicity, which may influence solubility, metabolic stability, and binding interactions with biological targets.

Properties

CAS No. |

54075-39-7 |

|---|---|

Molecular Formula |

C19H24N2O2 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

3-[2-[(2-methylpropan-2-yl)oxy]ethyl]-1,1-diphenylurea |

InChI |

InChI=1S/C19H24N2O2/c1-19(2,3)23-15-14-20-18(22)21(16-10-6-4-7-11-16)17-12-8-5-9-13-17/h4-13H,14-15H2,1-3H3,(H,20,22) |

InChI Key |

AKOOVKMTTFOPHB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OCCNC(=O)N(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

N,N-Diphenylurea derivatives exhibit diverse pharmacological and physicochemical properties depending on substituent groups. Below is a systematic comparison:

Structural and Physicochemical Properties

Crystallographic and Intermolecular Interactions

- Crystal engineering studies reveal that substituents like perfluorophenyl groups (e.g., in ) induce phenyl–perfluorophenyl stacking, altering molecular packing and hydrogen-bonding networks .

Key Research Findings

Substituent Impact on Bioactivity : The addition of hydrogen-bonding motifs (e.g., triazole in Compound 3g) significantly enhances IDO1 inhibition, whereas alkyl groups (methyl, tert-butoxyethyl) may optimize pharmacokinetics .

Stability and Solubility : Bulky substituents like tert-butoxyethyl improve metabolic stability but may reduce crystallinity, aiding formulation .

Structural Versatility : N,N-Diphenylurea derivatives serve as modular scaffolds for diverse applications, from therapeutics to materials science .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(2-tert-Butoxyethyl)-N,N-diphenylurea, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as alkylation of N,N-diphenylurea with tert-butoxyethyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) . Catalytic methods, including phase-transfer catalysts, can enhance efficiency by reducing side reactions like hydrolysis of the tert-butoxy group. Characterization via FT-IR, ¹H/¹³C NMR, and X-ray crystallography is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- FT-IR : Identifies urea carbonyl stretches (~1640–1680 cm⁻¹) and tert-butoxy C-O vibrations (~1100 cm⁻¹) .

- NMR : ¹H NMR distinguishes aryl protons (δ 6.8–7.5 ppm) and tert-butoxyethyl methyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms urea carbonyl (δ 155–160 ppm) .

- X-ray crystallography : Resolves steric effects from the bulky tert-butoxyethyl group and phenyl ring conformations .

Q. How does the tert-butoxyethyl substituent impact solubility and purification challenges?

- Methodological Answer : The hydrophobic tert-butoxy group reduces aqueous solubility, necessitating polar aprotic solvents (e.g., DMSO, DMF) for reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water mixtures) is recommended to separate byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.